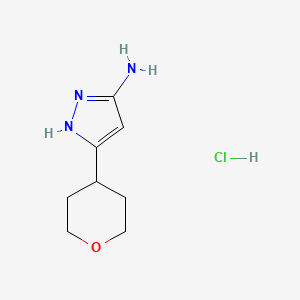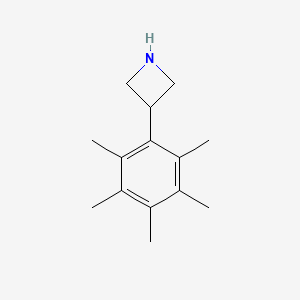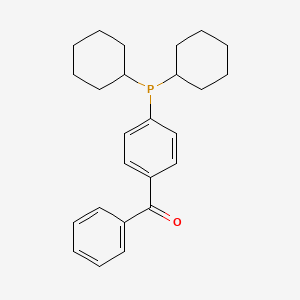
(4-Dicyclohexylphosphanylphenyl)-phenylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Dicyclohexylphosphanylphenyl)-phenylmethanone is a chemical compound with the molecular formula C54H78NP3 and a molecular weight of 834.125106 g/mol . It is known for its complex structure, which includes multiple aromatic rings and phosphanyl groups. This compound is often used in various chemical reactions and has significant applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Dicyclohexylphosphanylphenyl)-phenylmethanone typically involves the reaction of dicyclohexylphosphine with a suitable aromatic compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a rhodium-based catalyst, to facilitate the formation of the desired product. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
化学反応の分析
Types of Reactions
(4-Dicyclohexylphosphanylphenyl)-phenylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted aromatic compounds. These products are often used as intermediates in further chemical synthesis .
科学的研究の応用
(4-Dicyclohexylphosphanylphenyl)-phenylmethanone has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of (4-Dicyclohexylphosphanylphenyl)-phenylmethanone involves its interaction with molecular targets through its phosphanyl groups. These groups can coordinate with metal centers in catalytic reactions, facilitating the formation of new chemical bonds. The compound’s aromatic rings also play a role in stabilizing reaction intermediates and enhancing reaction selectivity .
類似化合物との比較
Similar Compounds
Dicyclohexyl(4-(N,N-dimethylamino)phenyl)phosphine: Similar in structure but with a dimethylamino group instead of a phenylmethanone group.
Triphenylphosphine: A simpler phosphine compound with three phenyl groups instead of dicyclohexyl groups.
Uniqueness
(4-Dicyclohexylphosphanylphenyl)-phenylmethanone is unique due to its combination of dicyclohexylphosphanyl and phenylmethanone groups, which provide distinct steric and electronic properties. This uniqueness makes it particularly valuable in catalysis and coordination chemistry, where it can offer enhanced selectivity and reactivity compared to simpler phosphine compounds .
特性
分子式 |
C25H31OP |
|---|---|
分子量 |
378.5 g/mol |
IUPAC名 |
(4-dicyclohexylphosphanylphenyl)-phenylmethanone |
InChI |
InChI=1S/C25H31OP/c26-25(20-10-4-1-5-11-20)21-16-18-24(19-17-21)27(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1,4-5,10-11,16-19,22-23H,2-3,6-9,12-15H2 |
InChIキー |
HVNUTMBHFQQNGT-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


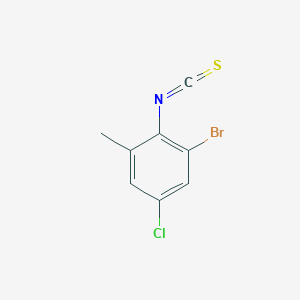
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(3-methylsulfonylphenyl)propanoic acid](/img/structure/B13715082.png)

![7-Chloro-2,6-dihydro-1H-triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B13715093.png)

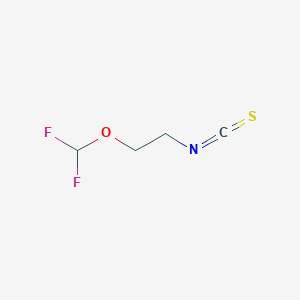
![3-[2-(2,2,2-Trifluoroacetylamino)ethyl]azetidine-1-carboxylic acid tert butyl ester](/img/structure/B13715114.png)

![2-Amino-5-bromo-7-methylthiazolo[5,4-b]pyridine](/img/structure/B13715133.png)
